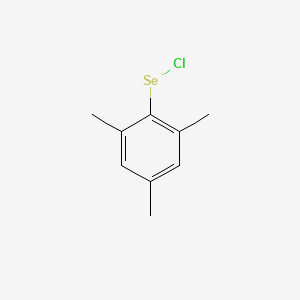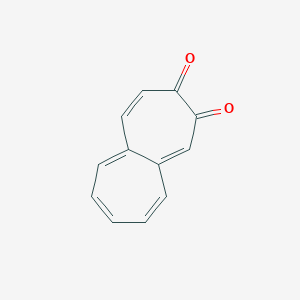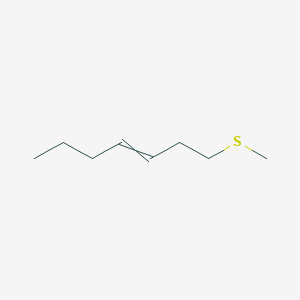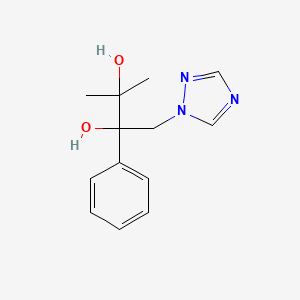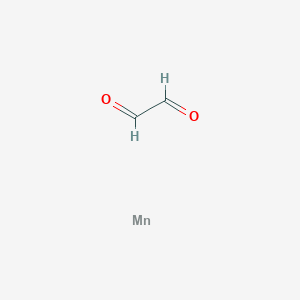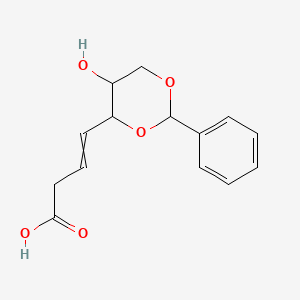
4-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)but-3-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)but-3-enoic acid is an organic compound that features a dioxane ring, a phenyl group, and a butenoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)but-3-enoic acid typically involves the formation of the dioxane ring through the reaction of a carbonyl compound with a diol in the presence of an acid catalyst. For example, the reaction of a phenyl-substituted carbonyl compound with 1,3-propanediol in the presence of toluenesulfonic acid can yield the desired dioxane ring . The subsequent introduction of the butenoic acid moiety can be achieved through various organic transformations, such as the Wittig reaction or Heck coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
4-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)but-3-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as KMnO4 or CrO3.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: H2/Pd, NaBH4, LiAlH4
Substitution: Br2, Cl2, HNO3
Major Products Formed
Oxidation: Formation of a ketone or aldehyde from the hydroxyl group.
Reduction: Formation of a saturated butanoic acid.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
科学研究应用
4-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)but-3-enoic acid has several applications in scientific research:
作用机制
The mechanism of action of 4-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)but-3-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The dioxane ring and phenyl group can facilitate binding to specific sites, while the butenoic acid moiety can participate in various chemical reactions. These interactions can modulate biological pathways and result in specific physiological effects .
相似化合物的比较
Similar Compounds
1,3-Dioxanes: Compounds with similar dioxane rings but different substituents.
Phenylbutenoic acids: Compounds with similar butenoic acid moieties but different aromatic groups.
Meldrum’s acid: A compound with similar reactivity due to its dicarbonyl structure.
Uniqueness
4-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)but-3-enoic acid is unique due to the combination of its dioxane ring, phenyl group, and butenoic acid moiety.
属性
CAS 编号 |
112230-82-7 |
|---|---|
分子式 |
C14H16O5 |
分子量 |
264.27 g/mol |
IUPAC 名称 |
4-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)but-3-enoic acid |
InChI |
InChI=1S/C14H16O5/c15-11-9-18-14(10-5-2-1-3-6-10)19-12(11)7-4-8-13(16)17/h1-7,11-12,14-15H,8-9H2,(H,16,17) |
InChI 键 |
BCDGIRPFIVUJTF-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(OC(O1)C2=CC=CC=C2)C=CCC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


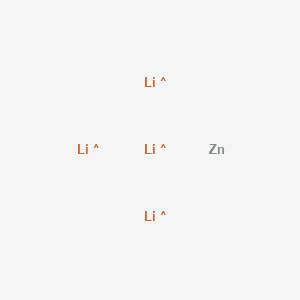
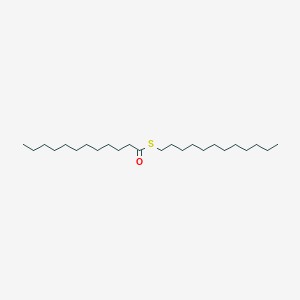
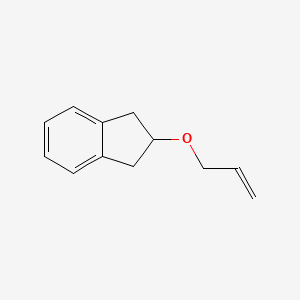

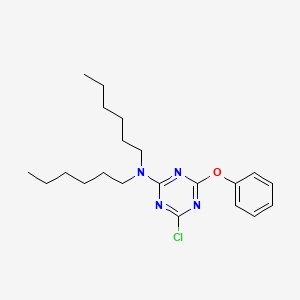
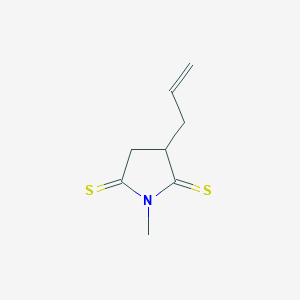
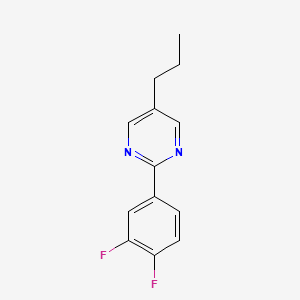
![2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-5-pentylpyridine](/img/structure/B14320017.png)
